![molecular formula C12H18ClNO3 B2952974 2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride CAS No. 1909305-45-8](/img/structure/B2952974.png)

2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride, also known as MPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the amino acid glycine and has been found to exhibit a range of interesting biochemical and physiological effects. In

Scientific Research Applications

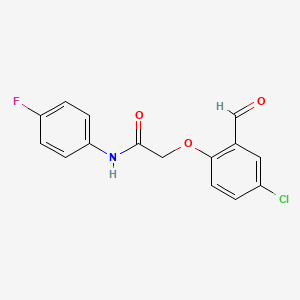

Chemical Synthesis and Derivatives

The compound 2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride has shown its utility in the field of chemical synthesis, particularly in the acylation of amines and pyrazole. Research demonstrates that [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, obtained through the hydrolysis of its acetonitrile precursor, can be converted into acyl chloride. This acyl chloride then interacts with various amines and pyrazole to yield new amides and 1-acylpyrazole derivatives, showcasing its potential for creating a wide range of chemical compounds (Arutjunyan et al., 2013).

Metabolic Studies

While the primary focus is not on drug use, dosage, or side effects, it's noteworthy that related structures have been examined for their metabolic pathways. For example, studies on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats have identified various metabolites, offering insights into metabolic pathways that might share commonalities with the metabolism of 2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride. These studies provide a foundational understanding of how similar compounds are processed biologically (Kanamori et al., 2002).

Corrosion Inhibition

Interestingly, derivatives containing the methoxyphenyl group have been researched for their effectiveness as corrosion inhibitors. For instance, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has demonstrated significant inhibition performance on mild steel in hydrochloric acid medium. These findings suggest potential applications of 2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride derivatives in protecting metals against corrosion, indicating its versatility beyond pharmaceutical applications (Bentiss et al., 2009).

properties

IUPAC Name |

2-(4-methoxyphenyl)-2-(propan-2-ylamino)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-8(2)13-11(12(14)15)9-4-6-10(16-3)7-5-9;/h4-8,11,13H,1-3H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUWGPDEZGZWRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C1=CC=C(C=C1)OC)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2952894.png)

![1,6,7,8-tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952901.png)

![Methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride](/img/structure/B2952908.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2952909.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2952910.png)